molecular formula C19H21ClN2O2S B4650344 2-({[(3-chlorobenzyl)sulfanyl]acetyl}amino)-N-propylbenzamide

2-({[(3-chlorobenzyl)sulfanyl]acetyl}amino)-N-propylbenzamide

Cat. No.: B4650344
M. Wt: 376.9 g/mol
InChI Key: PNYNEABIBPNRIY-UHFFFAOYSA-N
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Description

2-({[(3-chlorobenzyl)sulfanyl]acetyl}amino)-N-propylbenzamide is an organic compound characterized by its complex structure, which includes a benzamide core, a chlorobenzyl group, and a sulfanylacetyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(3-chlorobenzyl)sulfanyl]acetyl}amino)-N-propylbenzamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the reaction of 3-chlorobenzyl chloride with thiourea to form 3-chlorobenzyl isothiocyanate. This intermediate is then reacted with N-propylbenzamide in the presence of a base to yield the desired compound. The reaction conditions often include solvents like dichloromethane or ethanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-({[(3-chlorobenzyl)sulfanyl]acetyl}amino)-N-propylbenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the cleavage of the sulfanyl group.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; conducted in anhydrous conditions.

    Substitution: Various nucleophiles (amines, thiols); reactions often carried out in polar solvents like dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Cleaved sulfanyl derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

2-({[(3-chlorobenzyl)sulfanyl]acetyl}amino)-N-propylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-({[(3-chlorobenzyl)sulfanyl]acetyl}amino)-N-propylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-chlorobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one
  • 2-{[((2E)-2-{3-[(4-chlorobenzyl)oxy]benzylidene}hydrazino)(oxo)acetyl]amino}-N-cyclohexylbenzamide

Uniqueness

2-({[(3-chlorobenzyl)sulfanyl]acetyl}amino)-N-propylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and potency in various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[[2-[(3-chlorophenyl)methylsulfanyl]acetyl]amino]-N-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2S/c1-2-10-21-19(24)16-8-3-4-9-17(16)22-18(23)13-25-12-14-6-5-7-15(20)11-14/h3-9,11H,2,10,12-13H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYNEABIBPNRIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=CC=C1NC(=O)CSCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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